

# UMB298: A Technical Guide to its Role in Epigenetic Regulation

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## Compound of Interest

Compound Name: UMB298

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## Abstract

**UMB298** is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. By targeting these key epigenetic readers, **UMB298** offers a powerful tool to investigate the role of CBP/p300 in gene regulation and disease, particularly in cancers such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of **UMB298**'s mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.

## Introduction to UMB298 and its Target

Epigenetic modifications, including histone acetylation, are critical for the regulation of gene expression. The "reader" domains that recognize these modifications are crucial components of this regulatory machinery. Bromodomains are a conserved structural motif that specifically binds to acetylated lysine residues on histones and other proteins. The bromodomain and extra-terminal domain (BET) family of proteins have been prominent targets for therapeutic development. However, attention is increasingly turning to non-BET bromodomains, such as those found in CBP and p300.<sup>[1]</sup>

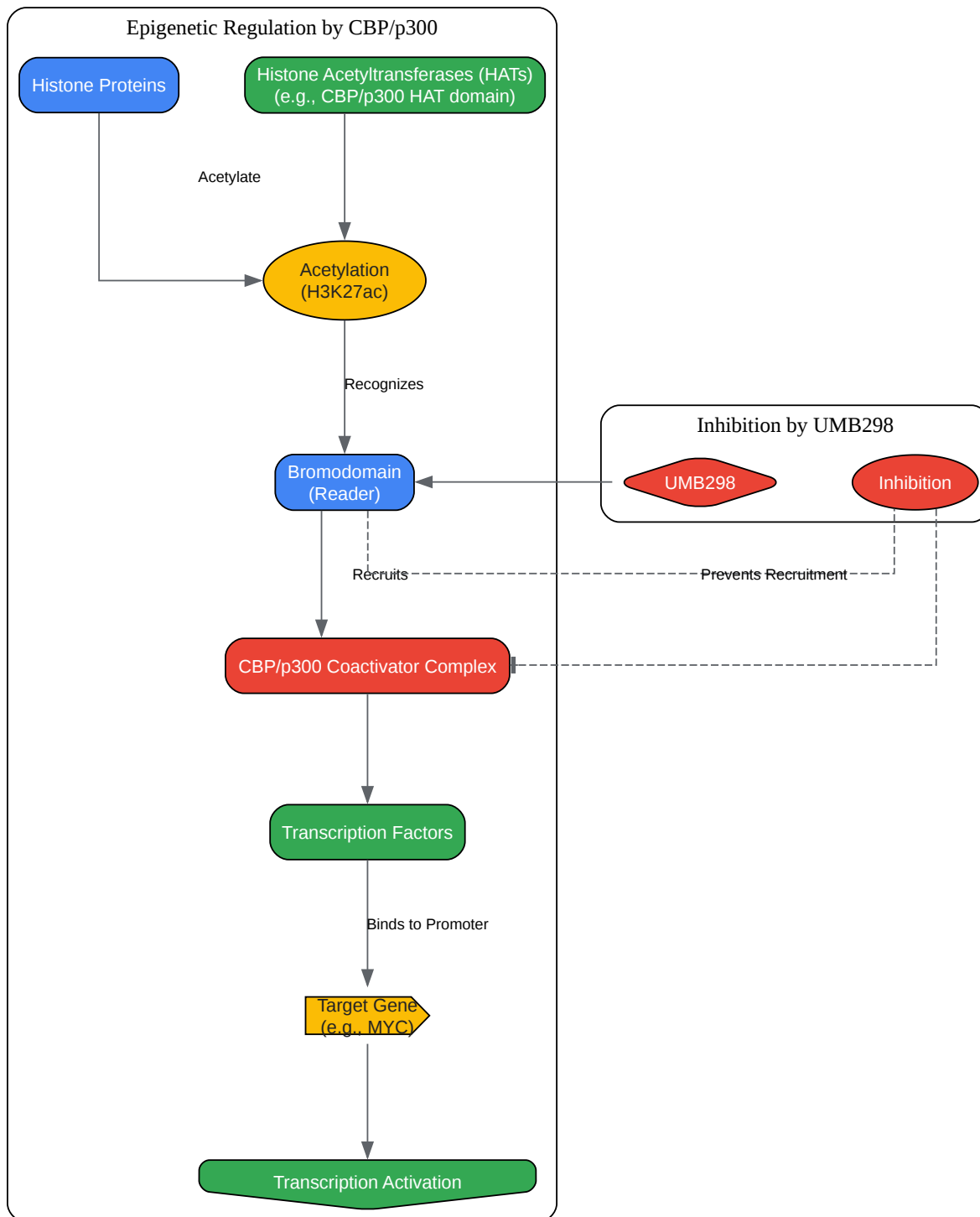
CBP and p300 are large, multi-domain proteins that function as transcriptional coactivators.<sup>[2]</sup> They possess intrinsic histone acetyltransferase (HAT) activity and a bromodomain that

facilitates their recruitment to acetylated chromatin, leading to the activation of gene transcription.[2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[2]

**UMB298** is an imidazo[1,2-a]pyridine-based compound identified as a potent and selective inhibitor of the CBP/p300 bromodomains.[1] Its selectivity for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a valuable chemical probe for dissecting the specific functions of these coactivators.

## Mechanism of Action

**UMB298** exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the recognition of acetylated histones and other acetylated proteins, thereby inhibiting the recruitment of the CBP/p300 coactivator complex to chromatin. The downstream consequences of this inhibition include a reduction in histone acetylation at specific loci, notably H3K27ac, and the subsequent downregulation of target gene expression. One of the key oncogenes regulated by CBP/p300 is MYC, and treatment with **UMB298** leads to a significant depletion of the MYC oncoprotein in sensitive cancer cell lines.



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**Caption:** Signaling pathway of CBP/p300 and inhibition by **UMB298**.

## Quantitative Data

The inhibitory activity and selectivity of **UMB298** have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate its high potency against CBP and significant selectivity over the BET bromodomain protein BRD4.

Target	IC <sub>50</sub> (nM)	Selectivity (over BRD4)	Reference
CBP	72	~72-fold	
BRD4(1)	5193	-	

In cellular contexts, **UMB298** has demonstrated potent anti-proliferative effects in acute myeloid leukemia cell lines.

Cell Line	Assay	Endpoint	Value	Treatment Conditions	Reference
MOLM13 (AML)	Cell Viability	Growth Inhibition	Concentration-dependent	0.01 - 10 $\mu$ M; up to 50 days	
MOLM13 (AML)	Western Blot	H3K27ac Reduction	Significant	1 - 10 $\mu$ M; 2 hours	
MOLM13 (AML)	Western Blot	MYC Depletion	Significant	1 - 10 $\mu$ M; 2 hours	

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide protocols for key experiments used to characterize the activity of **UMB298**.

### Cell Viability Assay

This protocol is designed to assess the anti-proliferative effects of **UMB298** on a cancer cell line, such as MOLM13.

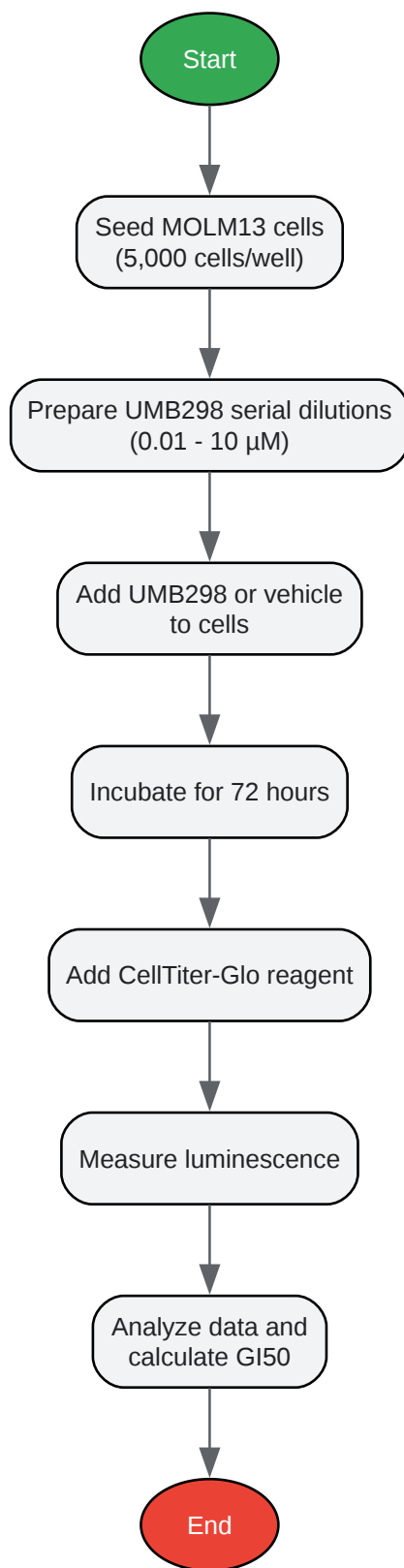
## Materials:

- MOLM13 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **UMB298** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Plate reader capable of measuring luminescence

## Procedure:

- Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5,000 cells per well in 100  $\mu$ L of complete culture medium.
- Compound Preparation: Prepare a serial dilution of **UMB298** in culture medium from the stock solution. A typical concentration range would be from 0.01  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **UMB298** concentration.
- Treatment: Add the diluted **UMB298** or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability

against the log of the **UMB298** concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).



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**Caption:** Workflow for a cell viability assay with **UMB298**.

## Western Blot for H3K27ac and MYC Levels

This protocol describes the detection and quantification of changes in H3K27ac and MYC protein levels in MOLM13 cells following treatment with **UMB298**.

Materials:

- MOLM13 cells
- **UMB298**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27ac, anti-c-MYC, and a loading control (e.g., anti-Histone H3 or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Treatment: Treat MOLM13 cells with various concentrations of **UMB298** (e.g., 1  $\mu$ M, 3  $\mu$ M, 10  $\mu$ M) and a vehicle control for a specified time (e.g., 2 hours).
- Cell Lysis: Harvest and lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27ac, anti-c-MYC, and loading control) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantification: Quantify the band intensities and normalize the levels of H3K27ac and MYC to the loading control.

## Chromatin Immunoprecipitation (ChIP)

This protocol outlines the procedure for performing ChIP to assess the occupancy of H3K27ac at specific genomic loci in response to **UMB298** treatment.

Materials:

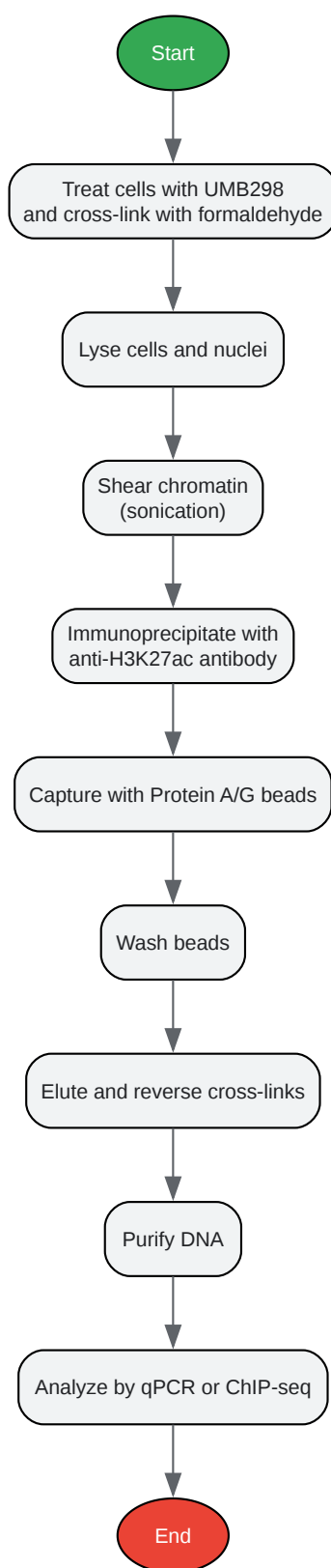


- MOLM13 cells
- **UMB298**
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis and nuclear lysis buffers
- Chromatin shearing equipment (e.g., sonicator)
- Anti-H3K27ac antibody and IgG control
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR reagents or library preparation kit for ChIP-seq

Procedure:

- Cell Treatment and Cross-linking: Treat MOLM13 cells with **UMB298** or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
- Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin.
- Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27ac antibody or an IgG control overnight at 4°C.

- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washing: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
- Analysis: Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by preparing a library for ChIP-seq.



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**Caption:** Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

## Conclusion

**UMB298** is a valuable research tool for elucidating the specific roles of the CBP/p300 bromodomains in epigenetic regulation. Its high potency and selectivity allow for the precise interrogation of CBP/p300-dependent pathways in health and disease. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize **UMB298** in their studies, contributing to a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.

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## References

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